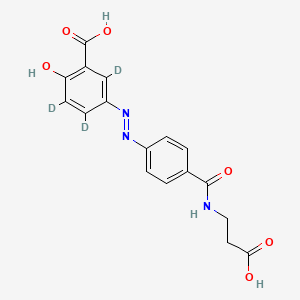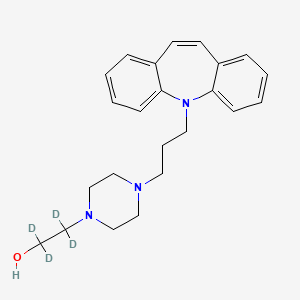
Opipramol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Opipramol-d4, also known as Ensidon-d4, is the deuterium-labeled version of Opipramol . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into the drug molecules, primarily as tracers for quantitation during the drug development process .
Molecular Structure Analysis
Opipramol-d4 has a molecular formula of C23H29N3O . The exact mass is 367.256169541 g/mol and the monoisotopic mass is also 367.256169541 g/mol . The compound has a complexity of 448 and contains 4 isotope atoms .Chemical Reactions Analysis
A study on the stability of Opipramol (the non-deuterated form) revealed a three-process degradation, all processes being determined by both physical transformations and chemical reactions .Physical And Chemical Properties Analysis
Opipramol-d4 has a molecular weight of 367.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación
Management of Sleep Bruxism
Opipramol-d4, as a deuterated form of Opipramol, is used in research related to sleep bruxism (SB) management. Studies aim to reduce the number and magnitude of bruxism episodes per hour of sleep, thereby mitigating the negative clinical consequences. Opipramol acts primarily as a sigma receptor agonist . Research involving Opipramol-d4 can provide insights into the pharmacokinetics and dynamics of the drug, potentially leading to improved therapeutic strategies for SB.
Antidepressant and Anxiolytic Applications
As an atypical tricyclic antidepressant, Opipramol-d4 is utilized in research for its antidepressant and anxiolytic properties. It does not act as a monoamine reuptake inhibitor but has a high affinity for sigma receptors. This unique mechanism is of interest in the development of new treatments for anxiety and depression, especially in relation to substance use disorders .
Thermal Stability and Kinetic Studies
Opipramol-d4 is valuable in studies focused on the thermal stability and kinetics of pharmaceutical compounds. Research on Opipramol dihydrochloride’s thermal stability in an oxidative atmosphere can inform the development of more stable drug formulations. The kinetic evaluation of Opipramol-d4 can reveal the degradation processes and physical transformations that occur at different temperatures .
Pharmacotherapy of Generalized Anxiety Disorder
The deuterated variant of Opipramol is significant in the pharmacotherapy research of generalized anxiety disorder (GAD). By studying Opipramol-d4, researchers can gain a better understanding of the drug’s efficacy, dosage optimization, and side effect profile, which can lead to more effective treatments for GAD .
Somatic Symptom Disorder Treatment
Research involving Opipramol-d4 also extends to the treatment of somatic symptom disorder. The compound’s effects on the sigma receptors make it a candidate for alleviating the psychological distress associated with somatic symptoms. Studies on Opipramol-d4 can help refine dosing regimens and therapeutic approaches for this condition .
Calibration Standards in Chromatography
Opipramol-d4 serves as a calibration standard in ion-exchange chromatography (IC) applications. Its use in environmental or food analysis ensures the accuracy and quality control of chromatographic measurements. The deuterated form provides a stable reference point for the quantification of Opipramol in various samples .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Opipramol-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

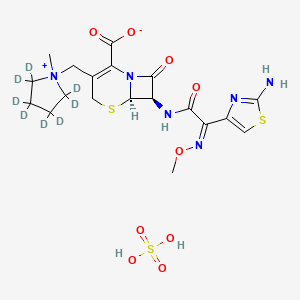

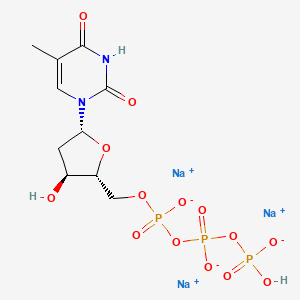

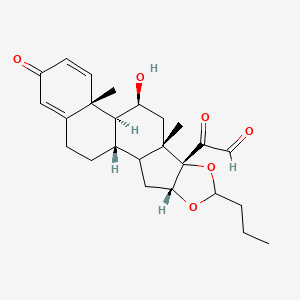
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

